molecular formula C22H30O7 B12753850 [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 131484-69-0

[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B12753850
CAS No.: 131484-69-0
M. Wt: 406.5 g/mol
InChI Key: IGFVRTQBLONSMV-LGKHTGTKSA-N
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Description

The compound [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:

    Formation of the cyclopentane ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through nucleophilic substitution or addition reactions.

    Formation of the cyclopropane ring: This step may involve cyclopropanation reactions using reagents like diazo compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.

Biology

In biological research, this compound may be used to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups. It can also serve as a model compound for studying the interactions of small molecules with biological macromolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve:

    Binding to enzymes: The compound may act as an inhibitor or activator of specific enzymes.

    Interaction with receptors: It may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of gene expression: The compound could influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets and distinct reactivity in chemical transformations.

Properties

CAS No.

131484-69-0

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H30O7/c1-12(20(26)28-5)9-16-19(22(16,3)4)21(27)29-18-10-17(25)15(13(18)2)8-6-7-14(24)11-23/h6-7,9,14,16,18-19,23-24H,8,10-11H2,1-5H3/b7-6+,12-9-/t14-,16+,18-,19-/m0/s1

InChI Key

IGFVRTQBLONSMV-LGKHTGTKSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(/C)\C(=O)OC)C/C=C/[C@@H](CO)O

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC(CO)O

Origin of Product

United States

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